

Application Note: Mass Spectrometric Characterization of 1,4-Dibutoxy-2-nitrobenzene

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Compound of Interest

Compound Name: 1,4-Dibutoxy-2-nitrobenzene

CAS No.: 135-15-9

Cat. No.: B085890

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Executive Summary

This guide details the electron ionization (EI) fragmentation behavior of **1,4-Dibutoxy-2-nitrobenzene** (C₁₄H₂₁NO₄, MW 267.32).^[1] This compound represents a class of dialkoxy nitrobenzenes often used as intermediates in the synthesis of liquid crystals and pharmaceutical precursors.

The mass spectrum of this molecule is governed by three competing mechanistic drivers:

- McLafferty-type Rearrangements: Driven by the labile butyl ether chains.
- Nitro-Group Ortho Effects: Specific interactions between the nitro group and the adjacent butoxy moiety.
- Aromatic Stability: Retention of the benzene core at lower m/z values.

Researchers should anticipate a spectrum dominated by even-electron rearrangement ions (alkene losses) rather than simple radical cleavages, with a low-intensity molecular ion.^[1]

Experimental Protocol: GC-MS Acquisition

To ensure reproducible fragmentation patterns suitable for library matching or structural verification, the following acquisition parameters are recommended.

Sample Preparation

- Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH/EtOH) to prevent transesterification or solvent-adduct formation in the injector port.
- Concentration: 10–50 µg/mL (ppm).
- Filtration: 0.2 µm PTFE filter to remove particulates.[1]

Instrument Parameters (Standard EI)

| Parameter | Setting | Rationale |
|-------------------|---|---|
| Ionization Source | Electron Ionization (EI) | Standard 70 eV energy for library reproducible spectra. |
| Source Temp | 230°C | Prevents condensation of semi-volatiles; minimizes thermal degradation. |
| Transfer Line | 280°C | Ensures rapid transport of the high-boiling analyte (BP >300°C est). |
| Scan Range | m/z 40 – 350 | Captures M+ and all diagnostic low-mass aromatic fragments. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Standard non-polar phase for aromatic separation.[1] |

Fragmentation Analysis & Interpretation

The fragmentation of **1,4-Dibutoxy-2-nitrobenzene** is distinct due to the presence of two large alkyl chains and an ortho-nitro group. The analysis is broken down by m/z regions.[2][3][4][5][6][7]

The Molecular Ion Region (m/z 267)

- Observation: The molecular ion (M^+ , m/z 267) is expected to be weak or barely visible (<5% relative abundance).[1]
- Mechanism: The butyl chains are highly labile. The ionization energy is rapidly dissipated through the cleavage of the C-O alkyl bonds via rearrangement, depleting the molecular ion population.[1]

Primary Fragmentation: The "Double McLafferty" Cascade

The most dominant feature of the spectrum arises from the sequential loss of the butyl chains as butene (C_4H_8 , 56 Da).[1] This proceeds via a four-membered transition state hydrogen transfer (often termed a McLafferty-like rearrangement in ethers).

- First Butene Loss (m/z 267 → 211):
 - One butoxy group undergoes rearrangement, transferring a β -hydrogen to the ether oxygen and expelling neutral butene.[1]
 - Fragment: $[M - C_4H_8]^+$ at m/z 211.
 - Note: The para-butoxy group is sterically unhindered and likely fragments first, though ortho fragmentation is also possible.[1]
- Second Butene Loss (m/z 211 → 155):
 - The remaining butoxy group undergoes the same rearrangement.
 - Fragment: $[M - 2(C_4H_8)]^+$ at m/z 155.
 - Significance: This ion corresponds to the 2-nitrohydroquinone radical cation (or isomer). It is often the Base Peak (100% intensity) or a major peak in the spectrum.[2][6][8]

The Ortho-Effect (Diagnostic Pathway)

The nitro group at position 2 is ortho to the butoxy group at position 1. This proximity facilitates a specific "Ortho Effect" rearrangement distinct from standard ether cleavage.[1]

- Mechanism: The oxygen of the nitro group abstracts a hydrogen from the α -carbon of the butoxy chain, leading to the elimination of the alkyl chain as an aldehyde or radical, or loss of OH.
- Diagnostic Ion: Loss of OH ($M - 17$) at m/z 250.
 - While less abundant than the alkene loss, the presence of an $[M-17]^+$ peak is a definitive marker for ortho-substituted nitroaromatics.[1] Meta and para isomers do not show this loss.

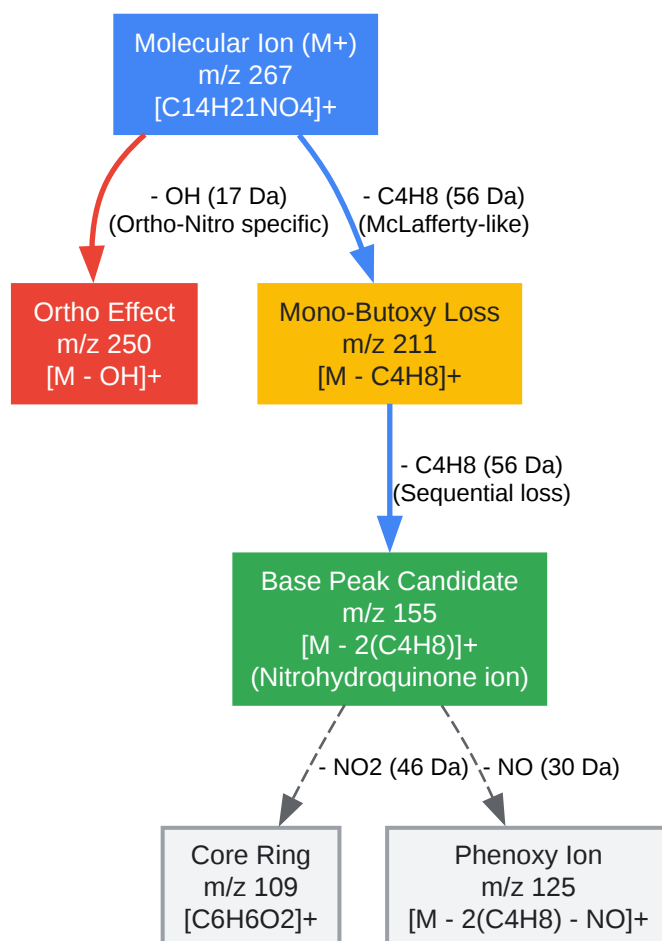
Deep Fragmentation (Low Mass Region)

Once the alkyl chains are stripped, the nitro-aromatic core degrades:

- Loss of NO_2 (m/z 155 \rightarrow 109): The m/z 155 ion loses the nitro group (46 Da) to form the dihydroxybenzene radical cation (m/z 109).
- Loss of NO (m/z 155 \rightarrow 125): A characteristic nitro rearrangement yielding a phenoxy-type ion.

Visualizing the Fragmentation Pathway[7]

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.



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Figure 1: Mechanistic fragmentation tree for **1,4-Dibutoxy-2-nitrobenzene** showing major competing pathways.

Summary of Diagnostic Ions

Use this table to validate the identity of the compound in experimental spectra.

| m/z Value | Relative Intensity (Est.) | Ion Identity | Structural Significance |
|-----------|---------------------------|--|---|
| 267 | Low (<5%) | [M] ⁺ | Molecular Ion. Confirms MW. |
| 250 | Low-Medium | [M - OH] ⁺ | Ortho-Effect Marker. Confirms Nitro is ortho to Butoxy. |
| 211 | Medium-High | [M - C ₄ H ₈] ⁺ | Loss of one butyl chain (alkene elimination). |
| 155 | High / Base Peak | [M - 2(C ₄ H ₈)] ⁺ | Core nitro-aromatic skeleton. Loss of both chains. |
| 109 | Medium | [C ₆ H ₆ O ₂] ⁺ | Hydroquinone radical cation (Loss of NO ₂ from m/z 155). |
| 57 | Medium | [C ₄ H ₉] ⁺ | Butyl carbocation (Standard alkyl fragment). |
| 41 | High | [C ₃ H ₅] ⁺ | Allyl cation (Fragment of the butyl chain). |

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